N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further processed to obtain 3,4-dimethoxyphenylpropionic acid, which is then converted to 3,4-dimethoxyphenylpropionamide. Finally, the target compound is synthesized through a series of reactions involving the chromenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups at the 3- and 4-positions.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the presence of both the dimethoxyphenyl and chromenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-12-7-16(24)21-13(2)15(22(26)29-19(21)8-12)10-20(25)23-11-14-5-6-17(27-3)18(9-14)28-4/h5-9,24H,10-11H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKNXBHVHKOZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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